molecular formula C23H17N3O2 B14989981 2-[(2-Oxo-1,3-dihydroindol-3-yl)methyl]-3-phenylquinazolin-4-one CAS No. 371924-84-4

2-[(2-Oxo-1,3-dihydroindol-3-yl)methyl]-3-phenylquinazolin-4-one

Cat. No.: B14989981
CAS No.: 371924-84-4
M. Wt: 367.4 g/mol
InChI Key: QIAMVYAWUXHATM-UHFFFAOYSA-N
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Description

2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazoline moieties. The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The quinazoline structure is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a quinazoline derivative under specific reaction conditions. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent such as dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of both indole and quinazoline moieties in a single molecule. This dual structure enhances its potential biological activities and makes it a valuable compound for drug discovery and development .

Biological Activity

The compound 2-[(2-Oxo-1,3-dihydroindol-3-yl)methyl]-3-phenylquinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This article examines its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinazolinone core linked to an indole moiety, which is significant for its biological activity. The molecular formula is C18H15N3O2C_{18}H_{15}N_{3}O_{2}, with a molecular weight of approximately 305.33 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. One study reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

Pathogen MIC (μg/mL)
MRSA0.98
Staphylococcus aureus1.5
Escherichia coli4.0

This compound's mechanism appears to involve the inhibition of biofilm formation, which is critical in treating chronic infections.

Antifungal Activity

The compound also exhibits antifungal properties. In vitro tests showed effective inhibition against various fungal strains, including Candida albicans. The MIC values ranged from 1.0 to 5.0 μg/mL , indicating potent antifungal activity.

Fungal Strain MIC (μg/mL)
Candida albicans1.0
Aspergillus niger5.0

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. It demonstrated significant cytotoxicity with IC50 values below 10 μM in multiple assays.

Cancer Cell Line IC50 (μM)
A549 (lung cancer)8.5
MCF7 (breast cancer)7.0
HeLa (cervical cancer)9.5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of DNA Topoisomerases : The compound may interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in certain cancer cell lines.
  • Apoptosis Induction : Increased levels of pro-apoptotic markers were observed in treated cells.

Case Studies

A recent study focused on the effects of this compound on MRSA biofilms, demonstrating that it significantly reduced biofilm biomass without affecting planktonic cell viability . Another study involving A549 cells showed that treatment led to a decrease in cell viability correlated with increased apoptosis markers .

Properties

CAS No.

371924-84-4

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(2-oxo-1,3-dihydroindol-3-yl)methyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C23H17N3O2/c27-22-18(16-10-4-6-12-19(16)25-22)14-21-24-20-13-7-5-11-17(20)23(28)26(21)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,25,27)

InChI Key

QIAMVYAWUXHATM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC4C5=CC=CC=C5NC4=O

solubility

55.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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